

Application Notes and Protocols for Protein Digestion Using Triethylammonium Bicarbonate (TEAB)

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Compound of Interest

Compound Name: Triethylammonium

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Introduction

Triethylammonium bicarbonate (TEAB) is a volatile buffer ideal for protein digestion in mass spectrometry-based proteomics. Its volatility ensures easy removal before analysis, preventing ion suppression and contamination. TEAB is particularly advantageous for applications requiring amine-reactive labeling, such as Tandem Mass Tag (TMT) and iTRAQ, as it does not contain primary amines that interfere with the labeling reaction.^{[1][2]} It is also a buffer of choice for ion-exchange chromatography and protein solubilization where neutral to slightly alkaline pH is necessary.^{[1][2]}

This document provides detailed application notes, experimental protocols, and comparative data on the use of TEAB for in-solution and in-gel protein digestion.

Key Advantages and Considerations of TEAB Buffer

| Feature | Advantage/Consideration |
|------------------------|--|
| Volatility | Highly volatile, allowing for easy removal by lyophilization or vacuum centrifugation, which is crucial for subsequent mass spectrometry analysis. [1] [2] |
| MS Compatibility | As a volatile salt, it is fully compatible with mass spectrometry, breaking down into volatile components (triethylamine, carbon dioxide, and water). [1] |
| pH Range | Aqueous solutions provide a pH of approximately 8.5, which is optimal for the enzymatic activity of trypsin. [1] |
| Labeling Compatibility | Lacks primary amines, making it the buffer of choice for amine-reactive labeling chemistries like TMT and iTRAQ. [1] [2] |
| Cost | More expensive than other common digestion buffers like ammonium bicarbonate. [1] |
| Deamidation | Can lead to a higher rate of artificial asparagine deamidation compared to other buffers, which can be a critical consideration in studies focused on post-translational modifications. |

Data Presentation: Quantitative Comparison of Digestion Buffers

A significant consideration in selecting a digestion buffer is its potential to introduce artificial post-translational modifications, such as the deamidation of asparagine (Asn) and glutamine (Gln) residues. The choice of buffer can significantly impact the level of these artifacts.

Table 1: Comparison of Artificial Deamidation in Different Digestion Buffers

| Digestion Buffer | Relative Increase in Asn Deamidated Peptides (vs. Ammonium Acetate, pH 6) | Relative Increase in Artificial N-glycopeptides (vs. Ammonium Acetate, pH 6) |
|--------------------------------------|---|--|
| Ammonium Acetate (50 mM, pH 6) | 1.0x | 1.0x |
| Tris-HCl (50 mM, pH 8) | 2.2x | 2.3x |
| Ammonium Bicarbonate (50 mM) | 3.0x | 3.4x |
| Triethylammonium Bicarbonate (50 mM) | 3.8x | 4.4x |

Data synthesized from label-free LC-MS/MS experiments on rat kidney tissue.[3]

Table 2: Half-life of Asparagine Deamidation in Various Buffers

| Digestion Buffer | Half-life of Asn Deamidation (in days at 37°C) |
|--------------------------------------|--|
| Ammonium Acetate (50 mM, pH 6) | 51.4 ± 6.0 |
| Tris-HCl (50 mM, pH 8) | ~2.2 |
| Ammonium Bicarbonate (50 mM) | ~0.49 |
| Triethylammonium Bicarbonate (50 mM) | ~0.37 |

Data derived from studies on synthetic peptides containing -Asn-Gly- sequences.[3]

Experimental Protocols

Protocol 1: In-Solution Protein Digestion using TEAB

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

- 1 M TEAB stock solution, pH 8.5
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Sequencing-grade modified trypsin
- Formic acid (FA)
- Acetonitrile (ACN)

Procedure:

- Sample Preparation:
 - Ensure the protein sample is in a suitable buffer. If necessary, perform a buffer exchange into 50 mM TEAB.
 - Quantify the protein concentration using a compatible assay (e.g., BCA assay).
- Reduction:
 - To a volume containing 100 µg of protein, add DTT to a final concentration of 10 mM.
 - Incubate at 56°C for 60 minutes.
- Alkylation:
 - Cool the sample to room temperature.
 - Add IAA to a final concentration of 20 mM.
 - Incubate in the dark at room temperature for 45 minutes.
- Digestion:
 - Dilute the sample with 50 mM TEAB to reduce the concentration of any denaturants (e.g., urea to <1 M).

- Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
- Incubate at 37°C overnight (12-16 hours).
- Quenching and Sample Cleanup:
 - Stop the digestion by adding formic acid to a final concentration of 1% (v/v), which will lower the pH to ~2-3.
 - Desalt the resulting peptides using a C18 StageTip or a similar reversed-phase cleanup method.
 - Dry the purified peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis or isobaric labeling.

Protocol 2: In-Gel Protein Digestion using TEAB

This protocol is designed for proteins separated by 1D or 2D polyacrylamide gel electrophoresis (PAGE).

Materials:

- 1 M TEAB stock solution, pH 8.5
- Acetonitrile (ACN)
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Sequencing-grade modified trypsin
- Formic acid (FA)

Procedure:

- Excision and Destaining:

- Excise the protein band(s) of interest from the Coomassie-stained gel using a clean scalpel.
- Cut the gel band into small pieces (~1 mm³).
- Destain the gel pieces by washing with 50% ACN in 50 mM TEAB until the Coomassie stain is removed.
- Reduction and Alkylation:
 - Dehydrate the gel pieces with 100% ACN for 10 minutes, then remove the ACN and dry the gel pieces in a vacuum centrifuge.
 - Rehydrate the gel pieces in 10 mM DTT in 100 mM TEAB and incubate at 56°C for 60 minutes.
 - Cool to room temperature and remove the DTT solution.
 - Add 55 mM IAA in 100 mM TEAB and incubate in the dark at room temperature for 45 minutes.
- Digestion:
 - Wash the gel pieces with 100 mM TEAB, then dehydrate with 100% ACN. Dry the gel pieces completely.
 - Rehydrate the gel pieces on ice with a minimal volume of sequencing-grade trypsin solution (e.g., 12.5 ng/μL in 50 mM TEAB).
 - After the gel pieces are fully rehydrated, add enough 50 mM TEAB to cover them.
 - Incubate at 37°C overnight.
- Peptide Extraction:
 - Collect the supernatant containing the digested peptides.

- Perform two sequential extractions by adding 50% ACN with 5% formic acid to the gel pieces, sonicating for 15 minutes, and collecting the supernatant each time.
- Pool all supernatants.
- Dry the extracted peptides in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.

Visualizations

Quantitative Proteomics Workflow using TEAB and TMT Labeling



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Caption: Workflow for TMT-based quantitative proteomics using TEAB buffer.

Signaling Pathway Example: Notch Signaling in Viral Infection

Proteomics studies, often employing TEAB for sample preparation, can elucidate how viral infections modulate host cell signaling pathways. For instance, TMT-based proteomics has been used to reveal the downregulation of the Notch signaling pathway during FAdV-4 infection.[4]

Caption: Downregulation of the Notch signaling pathway by FAdV-4 infection.

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